molecular formula C16H13NO B14355338 5-Phenyl-1-(pyridin-2-YL)penta-2,4-dien-1-one CAS No. 90137-52-3

5-Phenyl-1-(pyridin-2-YL)penta-2,4-dien-1-one

Cat. No.: B14355338
CAS No.: 90137-52-3
M. Wt: 235.28 g/mol
InChI Key: LGOMTVGNAFWQLC-UHFFFAOYSA-N
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Description

5-Phenyl-1-(pyridin-2-YL)penta-2,4-dien-1-one is an organic compound that features a conjugated system of double bonds, making it a highly reactive molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-1-(pyridin-2-YL)penta-2,4-dien-1-one typically involves a multi-step process. One common method includes the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid to yield pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution completes the synthesis .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-1-(pyridin-2-YL)penta-2,4-dien-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common due to the presence of reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: 3-chloroperoxybenzoic acid in dichloromethane at room temperature.

    Reduction: Sodium and ammonium chloride in ethanol solution.

    Substitution: Trimethylsilyl cyanide in acetonitrile with triethylamine as a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce various reduced derivatives of the original compound.

Scientific Research Applications

5-Phenyl-1-(pyridin-2-YL)penta-2,4-dien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Phenyl-1-(pyridin-2-YL)penta-2,4-dien-1-one involves its interaction with various molecular targets. The compound’s conjugated system allows it to participate in electron transfer reactions, which can affect cellular processes. Specific pathways and targets depend on the context of its application, such as its role in inhibiting certain enzymes or interacting with DNA .

Comparison with Similar Compounds

Similar Compounds

    Piperylin: 1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]pyrrolidine.

    5-(Pyren-1-yl)penta-2,4-diyn-1-ol: A compound with similar conjugated systems but different substituents.

Uniqueness

5-Phenyl-1-(pyridin-2-YL)penta-2,4-dien-1-one is unique due to its specific combination of phenyl and pyridinyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

90137-52-3

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

5-phenyl-1-pyridin-2-ylpenta-2,4-dien-1-one

InChI

InChI=1S/C16H13NO/c18-16(15-11-6-7-13-17-15)12-5-4-10-14-8-2-1-3-9-14/h1-13H

InChI Key

LGOMTVGNAFWQLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC(=O)C2=CC=CC=N2

Origin of Product

United States

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